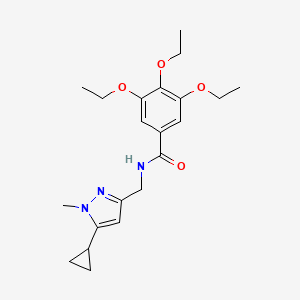

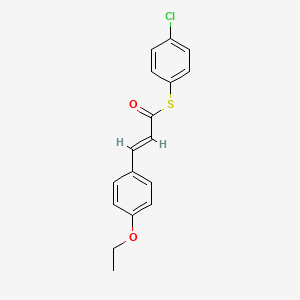

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,4,5-triethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,4,5-triethoxybenzamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is substituted with a cyclopropyl group and a methyl group . The compound also contains a benzamide moiety, which is an amide derivative of benzoic acid .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the cyclopropyl and methyl substituents, and the benzamide moiety. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

As an organic compound, “N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,4,5-triethoxybenzamide” could potentially undergo a variety of chemical reactions. These might include reactions at the pyrazole ring, the cyclopropyl group, the methyl group, or the benzamide moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. These might include its solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Regioselective Synthesis of Pyrazoles : Research on pyrazole derivatives, like the synthesis of 5-amino-3-methyl-1-(aryl(phenylimino)methyl)-1H-pyrazole, showcases advanced methods for creating structurally diverse pyrazoles with potential applications in medicinal chemistry and materials science (Aly et al., 2017).

Novel Aromatic Polyimides : The development of new diamines and their polymerization with various anhydrides to create soluble and heat-resistant polyimides demonstrates the importance of such chemical frameworks in creating advanced materials for industrial applications (Butt et al., 2005).

Antimicrobial and Antiviral Activities

Thiopyrimidine and Thiazolopyrimidine Derivatives : Synthesis of novel N-substituted arylidene, pyrazole, thioxopyrimidine, and thiazolopyrimidine derivatives with reported antimicrobial activities highlights the potential of such compounds in developing new antimicrobial agents (Hawas et al., 2012).

Anti-HIV-1 Screening : A study on N′-(1-(aryl)ethylidene)-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c][1,2]thiazin-4(1H)-yl)acetohydrazides indicates their evaluation for anti-HIV-1 and cytotoxic activities, suggesting the role of pyrazole derivatives in therapeutic interventions against HIV (Aslam et al., 2014).

Material Science and Luminescence

Square-Planar Tetranuclear Silver and Gold Clusters : The synthesis of tetranuclear clusters using pyrazole-linked bis(N-heterocyclic carbene) ligands and their intense luminescence properties underscore the utility of such compounds in material science and optical applications (Chen & Z., 2007).

Safety And Hazards

Propiedades

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3,4,5-triethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O4/c1-5-26-18-10-15(11-19(27-6-2)20(18)28-7-3)21(25)22-13-16-12-17(14-8-9-14)24(4)23-16/h10-12,14H,5-9,13H2,1-4H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTGCKAPYZQNDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NN(C(=C2)C3CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,4,5-triethoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2692263.png)

methanone](/img/structure/B2692265.png)

![2-(2-Chlorophenyl)-1-[3-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone;hydrochloride](/img/structure/B2692267.png)

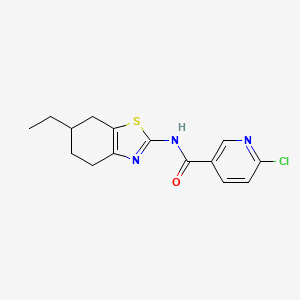

![Ethyl 6-isopropyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2692272.png)

![[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2692274.png)

![N-(4-butylphenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide](/img/structure/B2692279.png)

![3-(4-chlorophenyl)-9-(pyridin-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2692280.png)

![N-[2-(3-phenylpropylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2692281.png)

![2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethanone](/img/structure/B2692285.png)